molecular formula C11H10FN3 B185668 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine CAS No. 199864-42-1

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine

Cat. No.: B185668
CAS No.: 199864-42-1
M. Wt: 203.22 g/mol
InChI Key: XTRZVZBNXXMLNW-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group at the 4-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and acetylacetone.

    Formation of Intermediate: The initial step involves the condensation of 3-fluoroaniline with acetylacetone under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Industry: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrimidine ring plays a crucial role in stabilizing the compound’s interaction with the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluorophenyl)-2-aminopyrimidine: Similar structure but lacks the methyl group at the 6-position.

    6-Methyl-2-aminopyrimidine: Similar structure but lacks the fluorophenyl group at the 4-position.

    4-Phenyl-6-methylpyrimidin-2-amine: Similar structure but lacks the fluorine atom on the phenyl ring.

Uniqueness

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine is unique due to the presence of both the fluorophenyl group and the methyl group, which contribute to its distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methyl group influences its electronic properties and reactivity.

Properties

IUPAC Name

4-(3-fluorophenyl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c1-7-5-10(15-11(13)14-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRZVZBNXXMLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618741
Record name 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199864-42-1
Record name 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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